4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, also known as 4-CTPBA, is a compound that has been studied for its potential use in scientific research. It is an aromatic carboxylic acid that has been found to have a variety of applications in organic chemistry and biochemistry.
Scientific Research Applications
4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of a variety of organic compounds, including dyes, pigments, and polymers. Additionally, 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes and receptors, as well as having a potential antioxidant effect. Additionally, 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been found to interact with a variety of proteins, including kinases and phosphatases, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% are not well understood. However, the compound has been found to have a range of effects on enzymes and receptors, as well as having potential antioxidant effects. Additionally, 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been found to interact with a variety of proteins, including kinases and phosphatases, which may explain its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The main advantage of 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% for laboratory experiments is its availability. The compound is readily available from a variety of sources, making it an ideal choice for research applications. Additionally, the compound is relatively easy to synthesize and purify, making it an ideal choice for laboratory experiments. The main limitation of 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% is its relatively low solubility in water, making it difficult to use in aqueous systems.
Future Directions
The potential future directions for 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% include further research into its potential therapeutic effects, as well as its potential use in the synthesis of a variety of compounds. Additionally, further research into the compound's mechanism of action and its interactions with proteins could yield valuable insights into its potential therapeutic effects. Finally, further research into the compound's solubility in water could lead to its use in aqueous systems.
Synthesis Methods
The synthesis of 4-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, 95% involves the reaction of 4-chlorobenzoic acid with 3-trifluoromethylphenyl bromide in the presence of a base. The base used is typically potassium carbonate or sodium hydroxide, and the reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is typically conducted at a temperature of 80-95°C for a period of 1-2 hours. Once the reaction is complete, the product is isolated and purified by column chromatography.
properties
IUPAC Name |
4-chloro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGABTWFXORPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680893 |
Source
|
Record name | 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261786-28-0 |
Source
|
Record name | 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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